molecular formula C20H18N2O4 B15226259 2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester

2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester

Cat. No.: B15226259
M. Wt: 350.4 g/mol
InChI Key: XBYGIQZMWSIZFZ-FOWTUZBSSA-N
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Description

2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester is a synthetic acrylate derivative characterized by a cyano group at the α-position, a phenylcarbamoylmethoxy-substituted phenyl ring at the β-position, and an ethyl ester functional group.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl (E)-3-[4-(2-anilino-2-oxoethoxy)phenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C20H18N2O4/c1-2-25-20(24)16(13-21)12-15-8-10-18(11-9-15)26-14-19(23)22-17-6-4-3-5-7-17/h3-12H,2,14H2,1H3,(H,22,23)/b16-12+

InChI Key

XBYGIQZMWSIZFZ-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group and the phenylcarbamoylmethoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester and its analogs:

Compound Molecular Formula Substituents Key Properties Applications
Target Compound
2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester
C₂₀H₁₈N₂O₅ (inferred) Phenylcarbamoylmethoxy (electron-withdrawing carbamate linkage) High steric hindrance; potential for hydrogen bonding via carbamoyl group Likely intermediate in drug synthesis or polymer chemistry (hypothetical)
Ethyl (2E)-2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acrylate C₂₁H₂₆BNO₄ Boronate ester (electron-deficient boron center) Enhanced reactivity in Suzuki-Miyaura cross-coupling reactions Building block for organic electronics or pharmaceuticals
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate C₁₃H₁₂FNO₂ 4-Fluorophenyl (electron-withdrawing fluorine) Improved thermal stability (predicted b.p. 642.1°C) Photovoltaic materials; fluorescent probes
(E)-2-Cyano-3-(4-hydroxy-3-methoxy-phenyl)-acrylic acid ethyl ester C₁₄H₁₅NO₅ 4-Hydroxy-3-methoxyphenyl (polar substituents) Antioxidant and UV-absorbing properties Cosmetics, photoprotective coatings
2-Cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester C₁₈H₁₇NO₃ 4-Methylphenyl-furan hybrid (π-conjugated system) High heat capacity (78–370 K range studied) Thermodynamic studies; polymer additives

Key Findings from Comparative Studies

Thermodynamic Stability: The furan-containing analog (C₁₈H₁₇NO₃) exhibits a heat capacity range of 78–370 K, with low-temperature measurements (5–80 K) revealing phase transitions indicative of crystalline polymorphism . In contrast, fluorophenyl derivatives (e.g., C₁₃H₁₂FNO₂) display higher predicted boiling points (642.1°C) due to fluorine-induced dipole interactions .

Electronic Effects: Boronate ester derivatives (C₂₁H₂₆BNO₄) enable cross-coupling reactions, making them valuable in synthetic chemistry . The target compound’s phenylcarbamoylmethoxy group may similarly modulate electronic density, though its impact on reactivity remains unexplored.

Biological and Material Applications: Hydroxy-methoxy-substituted acrylates (C₁₄H₁₅NO₅) are used in UV protection due to their radical-scavenging capacity . Fluorinated analogs (C₁₃H₁₂FNO₂) are leveraged in organic electronics for their electron-deficient aromatic systems .

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